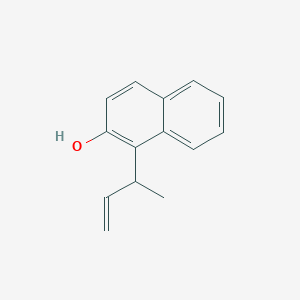
1-(But-3-en-2-yl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-en-2-yl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It features a naphthalene ring substituted with a butenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-2-yl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with but-3-en-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to achieve high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(But-3-en-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst is commonly used for reduction reactions.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalen-2-one derivatives.
Reduction: Formation of 1-(butan-2-yl)naphthalen-2-ol.
Substitution: Formation of halogenated or aminated naphthalen-2-ol derivatives.
Aplicaciones Científicas De Investigación
1-(But-3-en-2-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(But-3-en-2-yl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The butenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-ol: Lacks the butenyl group, making it less hydrophobic.
1-(But-3-en-2-yl)naphthalene: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2-(But-3-en-2-yl)naphthalen-1-ol: Similar structure but with different substitution pattern, affecting its chemical reactivity and biological activity.
Uniqueness
1-(But-3-en-2-yl)naphthalen-2-ol is unique due to the presence of both the hydroxyl and butenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
947-64-8 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-but-3-en-2-ylnaphthalen-2-ol |
InChI |
InChI=1S/C14H14O/c1-3-10(2)14-12-7-5-4-6-11(12)8-9-13(14)15/h3-10,15H,1H2,2H3 |
Clave InChI |
LKLRSNHPWGBUNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1=C(C=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


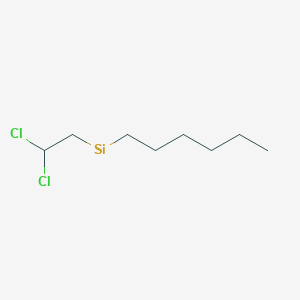
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
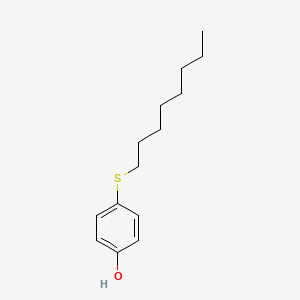
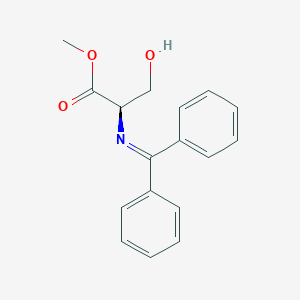
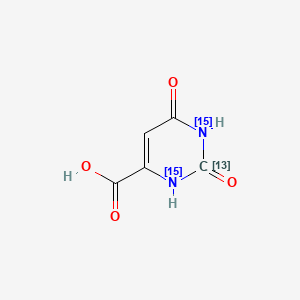
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
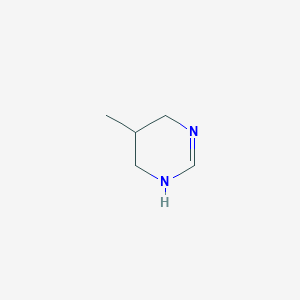
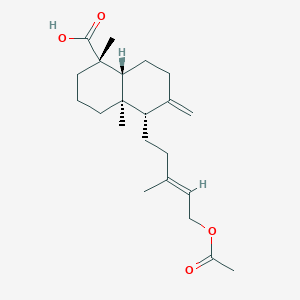
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
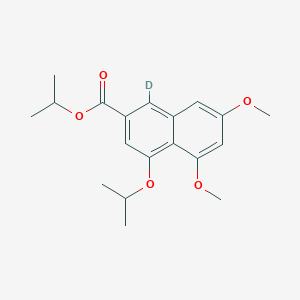
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
